6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine
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Overview
Description
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C7H3BrF2N2S and a molecular weight of 265.08 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine . These factors can include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine typically involves the bromination and fluorination of benzothiazole derivatives. One common method involves the reaction of benzothiazole-2-amine with bromine and fluorine sources under controlled conditions. For example, liquid bromine in acetic acid can be added to a solution of benzothiazole-2-amine in acetic acid, followed by the addition of fluorinating agents . The reaction mixture is stirred at room temperature for 24 hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the development of fluorescent probes and dyes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine
- 2-Amino-6-bromobenzothiazole
- 4,6-Difluoro-1,3-benzothiazol-2-amine
Uniqueness
6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the benzothiazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The compound’s unique structure makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-4,5-difluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPBOWHBYIIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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